molecular formula C14H12ClNO3 B186394 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid CAS No. 56980-11-1

2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid

Cat. No. B186394
CAS RN: 56980-11-1
M. Wt: 277.7 g/mol
InChI Key: AREZHPKMIIHYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed NSAIDs worldwide.

Mechanism Of Action

The mechanism of action of 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid involves the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid mediators that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid reduces inflammation, pain, and fever.

Biochemical And Physiological Effects

Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of ROS and cytokines, which play a role in the pathogenesis of inflammatory diseases. Diclofenac has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to sites of inflammation. Additionally, 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid has been shown to inhibit the production of collagenase, which is involved in the breakdown of extracellular matrix proteins.

Advantages And Limitations For Lab Experiments

Diclofenac has several advantages as a research tool. It is readily available and relatively inexpensive compared to other NSAIDs. It has also been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid in lab experiments. It has been shown to have off-target effects on other enzymes and receptors, which can complicate the interpretation of results. Additionally, its effects can vary depending on the experimental system used.

Future Directions

There are several future directions for research on 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid. One area of interest is the development of more selective COX inhibitors that have fewer off-target effects. Another area of interest is the development of 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid derivatives with improved pharmacokinetic properties, such as increased bioavailability or longer half-life. Additionally, there is interest in exploring the use of 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid in combination with other drugs for the treatment of inflammatory diseases. Finally, there is ongoing research into the mechanisms underlying the anti-inflammatory effects of 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid, which may lead to the development of new therapeutic targets.

Synthesis Methods

The synthesis of 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid involves the reaction of 2-chloroaniline with 5-methoxy-2-nitrobenzoic acid in the presence of a reducing agent such as iron powder or tin chloride. The resulting 2-[(2-chlorophenyl)amino]-5-nitrobenzoic acid is then reduced to 2-[(2-chlorophenyl)amino]-5-aminobenzoic acid using a reducing agent such as hydrogen gas or sodium dithionite. Finally, the amino group is acylated with methoxyacetyl chloride to yield 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. Diclofenac is also known to inhibit the production of reactive oxygen species (ROS) and cytokines, which play a role in the pathogenesis of inflammatory diseases.

properties

CAS RN

56980-11-1

Product Name

2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid

Molecular Formula

C14H12ClNO3

Molecular Weight

277.7 g/mol

IUPAC Name

2-(2-chloroanilino)-5-methoxybenzoic acid

InChI

InChI=1S/C14H12ClNO3/c1-19-9-6-7-12(10(8-9)14(17)18)16-13-5-3-2-4-11(13)15/h2-8,16H,1H3,(H,17,18)

InChI Key

AREZHPKMIIHYHM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC2=CC=CC=C2Cl)C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC=CC=C2Cl)C(=O)O

Other CAS RN

56980-11-1

Origin of Product

United States

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